5-(Difluoromethoxy)quinoline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including DFMQ, has been a topic of interest in recent years. Various methods have been reported in the literature for the construction of this scaffold . For example, transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are useful for the construction and functionalization of this compound .Molecular Structure Analysis

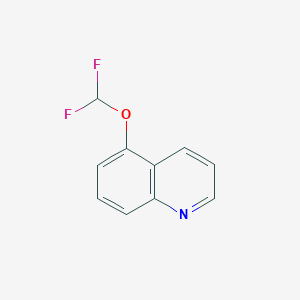

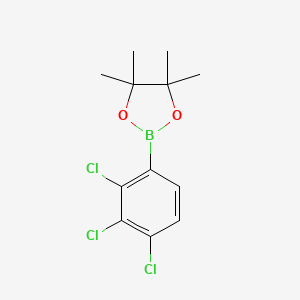

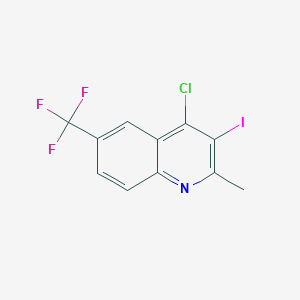

The molecular structure of DFMQ consists of a quinoline ring with a difluoromethoxy group attached to the carbon atom at position 5 . The InChI code for DFMQ is 1S/C10H7F2NO/c11-10(12)14-9-5-1-4-8-7(9)3-2-6-13-8/h1-6,10H .The storage temperature is 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Applications De Recherche Scientifique

Antibacterial Properties

Quinoline derivatives, including those with modifications such as 5-(difluoromethoxy)quinoline, have been extensively studied for their antibacterial properties. For instance, a class of quinolone antibacterials, synthesized from 2-nitro-3,4,5,6-tetrafluorobenzoic acid, showed significant potency against a range of Gram-negative and Gram-positive bacteria, surpassing reference quinolones like ciprofloxacin in efficacy. These compounds, notably featuring amino groups at the 5 position, demonstrated a marked increase in antibacterial activity, underscoring the impact of structural modifications on the pharmacological profile of quinolines (Domagala et al., 1988).

DNA Gyrase Inhibition

Further exploring the antibacterial mechanism, studies have linked the efficacy of quinoline derivatives to their ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. A comprehensive assay involving various quinolone compounds, including those with modifications at the quinoline nucleus, demonstrated notable DNA gyrase inhibitory activity. This activity correlated with the compounds' minimum inhibitory concentrations (MICs) against diverse bacterial species, highlighting the potential of quinoline derivatives in developing structure-activity relationships for new antibacterial agents (Domagala et al., 1986).

Antimalarial Activity

Quinoline derivatives have also been explored for their antimalarial potential. Although not directly related to 5-(difluoromethoxy)quinoline, studies on 5-aryloxy-6-methoxy-8-aminoquinolines, for instance, have been conducted to assess their efficacy against malaria parasites. However, these compounds, despite structural similarities to other effective antimalarials, did not exhibit significant activity in prophylactic antimalarial tests, suggesting the nuanced role of structural modifications in determining antimalarial efficacy (Paul & Blanton, 1976).

Anticonvulsant Properties

The structural versatility of quinoline derivatives allows for their application beyond antibacterial and antimalarial activities. For example, 5-alkoxy-[1,2,4]triazolo[4,3-a]quinoline derivatives have been synthesized and evaluated for their anticonvulsant properties. These compounds have demonstrated significant efficacy in maximal electroshock tests (MES), with certain derivatives showcasing potent anticonvulsant activity alongside favorable safety profiles when compared to established drugs like carbamazepine. This indicates the potential of quinoline modifications in developing new anticonvulsant therapies (Guo et al., 2009).

Safety And Hazards

The safety data sheet for DFMQ indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

5-(difluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)14-9-5-1-4-8-7(9)3-2-6-13-8/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVZIOHIIPGSPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethoxy)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-](/img/structure/B1435771.png)

![Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate](/img/structure/B1435781.png)

![[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium](/img/no-structure.png)

![Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate](/img/structure/B1435789.png)